molecular formula C6H11ClO2 B12082438 2-Chloro-1-methylpropyl acetate CAS No. 760-86-1

2-Chloro-1-methylpropyl acetate

Cat. No.: B12082438
CAS No.: 760-86-1
M. Wt: 150.60 g/mol
InChI Key: NCIUPQANRXKHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-methylpropyl acetate is an organic compound with the molecular formula C6H11ClO2. It is a colorless liquid with a characteristic odor. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-methylpropyl acetate can be synthesized through the esterification of 2-chloro-1-methylpropanol with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methylpropyl acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, to form different products.

    Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-chloro-1-methylpropanol and acetic acid.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted esters or alcohols, depending on the nucleophile used.

    Hydrolysis: The major products are 2-chloro-1-methylpropanol and acetic acid.

    Oxidation: Products include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Chloro-1-methylpropyl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-methylpropyl acetate involves its interaction with specific molecular targets and pathways. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new products. In hydrolysis reactions, the ester bond is cleaved, resulting in the formation of alcohol and acid. The compound’s reactivity and interactions with other molecules are influenced by its chemical structure and functional groups.

Comparison with Similar Compounds

2-Chloro-1-methylpropyl acetate can be compared with other similar compounds, such as:

    2-Chloro-1-methylpropanol: This compound is the alcohol precursor used in the synthesis of this compound.

    1-Chloro-2-methylpropyl acetate: A structural isomer with different chemical properties and reactivity.

    2-Chloroethyl acetate: Another ester with similar functional groups but different molecular structure and applications.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications in various fields.

Properties

CAS No.

760-86-1

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

IUPAC Name

3-chlorobutan-2-yl acetate

InChI

InChI=1S/C6H11ClO2/c1-4(7)5(2)9-6(3)8/h4-5H,1-3H3

InChI Key

NCIUPQANRXKHMV-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)Cl)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.